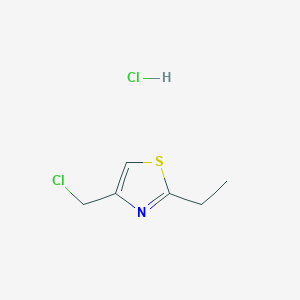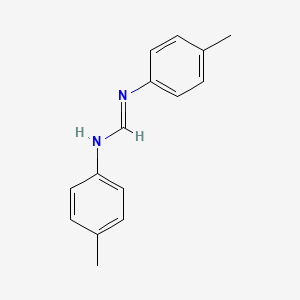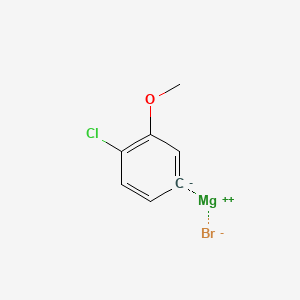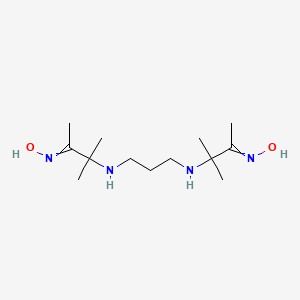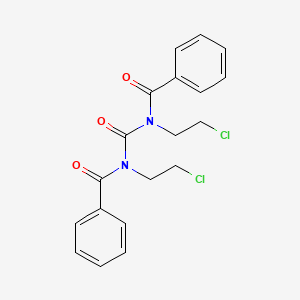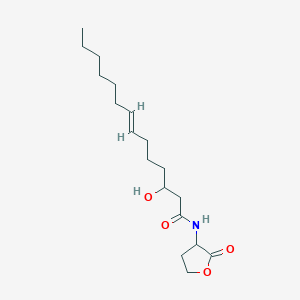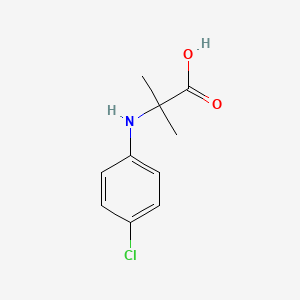
Alanine, N-(4-chlorophenyl)-2-methyl-
Overview
Description
Alanine, N-(4-chlorophenyl)-2-methyl- is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the alanine backbone. It is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Alanine, N-(4-chlorophenyl)-2-methyl-, also known as 2-(4-chloroanilino)-2-methylpropanoic acid, is a synthetic intermediate for the synthesis of azole heterocycles Similar compounds have been studied for their biological activity, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .
Mode of Action
It’s known that the compound is used as a synthetic intermediate for the synthesis of azole heterocycles . Azoles are a class of compounds that interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting an antifungal effect.
Biochemical Pathways
It’s known that n-substituted β-alanines, a class of compounds to which this compound belongs, are intermediate products in the synthesis of various derivatives including azetidine, dihydroquinoline, dihydropyrimidinedione, and tetrahydropyridine . These derivatives have various biological activities and can affect multiple biochemical pathways.
Pharmacokinetics
New β-alanine derivatives are known to be orally available , suggesting that this compound may also have good oral bioavailability.
Result of Action
Some of the synthesized compounds using alanine, n-(4-chlorophenyl)-2-methyl- as an intermediate have shown antibacterial activity against rhizobium radiobacter .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .
Biochemical Analysis
Biochemical Properties
The compound “Alanine, N-(4-chlorophenyl)-2-methyl-” interacts with various enzymes and proteins. This enzyme catalyzes the third and final step of reductive pyrimidine degradation .
Cellular Effects
Some of the synthesized compounds derived from it have shown antibacterial activity against Rhizobium radiobacter . This suggests that the compound may influence cell function by interacting with bacterial cells and potentially affecting their growth and survival.
Molecular Mechanism
The exact molecular mechanism of action of “Alanine, N-(4-chlorophenyl)-2-methyl-” is not well-defined. Its interaction with the enzyme N-carbamoyl-β-alanine amidohydrolase suggests that it may play a role in the metabolism of pyrimidines .
Metabolic Pathways
Its interaction with the enzyme N-carbamoyl-β-alanine amidohydrolase suggests that it may be involved in the reductive degradation of pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(4-chlorophenyl)-2-methyl- typically involves the reaction of alanine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopy and chromatography, ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: Alanine, N-(4-chlorophenyl)-2-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Alanine, N-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Medicine: Research has explored its potential as an antimicrobial agent, with studies showing activity against certain bacterial strains.
Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Alanine, N-(4-bromophenyl)-2-methyl-
- Alanine, N-(4-fluorophenyl)-2-methyl-
- Alanine, N-(4-iodophenyl)-2-methyl-
Comparison: Alanine, N-(4-chlorophenyl)-2-methyl- is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. This can influence its reactivity and binding affinity compared to its bromine, fluorine, and iodine analogs. The chlorine derivative may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-(4-chloroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFXFNZHAOBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374027 | |
| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-86-4 | |
| Record name | Alanine, N-(4-chlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


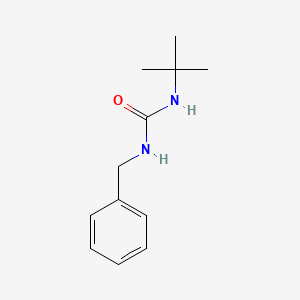
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)
![9-[1,1'-Biphenyl]-3-yl-9'-phenyl-3,3'-bi-9H-carbazole](/img/structure/B3336002.png)
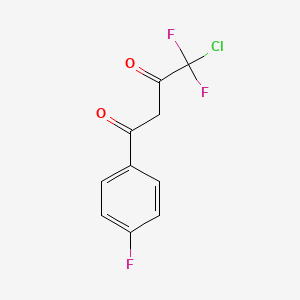
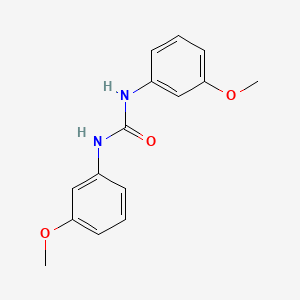
![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
